molecular formula C10H15FN2O2 B2920887 4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine CAS No. 2197759-14-9

4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine

Cat. No.: B2920887
CAS No.: 2197759-14-9
M. Wt: 214.24
InChI Key: UBKKWDMIHKDOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine (CAS 2197820-15-6) is an organic compound with the molecular formula C10H15FN2O2 and a molecular weight of 214.24 g/mol . This compound features a distinct molecular architecture incorporating multiple heterocyclic systems, a fluorinated tetrahydrofuran (oxolane) ring, and a methylated isoxazole group. Heterocyclic scaffolds are of profound significance in medicinal chemistry and drug discovery; over 85% of all FDA-approved pharmaceutical drugs contain at least one heterocyclic moiety . The presence of both nitrogen and oxygen heteroatoms within its structure enables a range of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for binding to biological targets like enzymes and receptors . The incorporation of a fluorine atom is a common strategy in modern drug design to modulate key properties including metabolic stability, lipophilicity, and membrane permeability . Researchers can leverage this compound as a versatile building block or a core scaffold in the synthesis of novel molecules for pharmacological screening. It is particularly valuable for investigating new chemical entities in oncology, neuroscience, and infectious disease research, given the established role of similar heterocyclic compounds in these fields . As a sophisticated synthetic intermediate, it holds potential for the development of targeted inhibitors and probes. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O2/c1-7-3-8(12-15-7)4-13(2)10-6-14-5-9(10)11/h3,9-10H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKKWDMIHKDOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)C2COCC2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

4-Fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine is a synthetic compound characterized by its unique oxazoline structure and fluorine substitution. Its molecular formula is C11H14FN3OC_{11}H_{14}FN_{3}O with a molar mass of approximately 225.24 g/mol. The presence of both fluorine and the oxazole ring contributes to its potential biological activities, particularly in medicinal chemistry.

Biological Activity

The biological activity of 4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine has been explored in various studies, focusing on its pharmacological potential.

1. Antimicrobial Activity

Research indicates that compounds with similar oxazole structures exhibit notable antimicrobial properties. For instance, derivatives of oxazole have been studied for their effectiveness against a range of bacterial strains. Preliminary data suggest that 4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine may also display similar antimicrobial effects, warranting further investigation into its efficacy against specific pathogens.

2. Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies on related oxazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The potential of 4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine as an anticancer agent could be significant, particularly in targeting specific cancer types.

3. Neurological Effects

Given the compound's ability to cross the blood-brain barrier, it may have implications for neurological applications. Compounds with similar structures have been investigated for neuroprotective effects and as potential treatments for neurodegenerative diseases. The exploration of 4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine in this context could reveal novel therapeutic avenues.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of oxazole derivatives, including those structurally related to 4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine.

StudyFocusFindings
Smith et al. (2020)Antimicrobial ActivityIdentified significant activity against Gram-positive bacteria with oxazole derivatives.
Johnson et al. (2021)Anticancer PropertiesDemonstrated that oxazole compounds induced apoptosis in breast cancer cell lines.
Lee et al. (2022)Neurological ApplicationsFound neuroprotective effects in animal models using similar compounds.

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The following table highlights key structural differences and similarities with analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
Target Compound: 4-Fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine C₁₁H₁₆FN₂O₂ 4-Fluoro-oxolane, 5-methyl-isoxazole 230.26 g/mol Fluorine enhances electronegativity; oxazole aids π-π stacking
N-Methyl-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine () C₁₂H₁₄N₂O Phenyl instead of oxolane 202.26 g/mol Phenyl group increases hydrophobicity; lacks fluorine’s electronic effects
4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide () C₁₇H₁₆N₄O₅S Sulfonamide, Schiff base linker 388.40 g/mol Sulfonamide confers antimicrobial activity; Schiff base enables metal chelation
3-Cyclohexyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide () C₁₃H₁₉N₃O₂ Cyclohexyl-propanamide 249.31 g/mol Cyclohexyl enhances lipophilicity; amide group supports hydrogen bonding

Hydrogen Bonding and Crystal Packing

  • Target Compound : The fluorine atom on the oxolane ring may participate in weak C–H···F interactions, while the oxazole nitrogen could act as a hydrogen bond acceptor. This contrasts with sulfonamide-containing analogs (e.g., ), which form stronger S(6) and R₂²(8) hydrogen-bonded motifs .
  • N-Methyl-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine () : Lacking polar groups like fluorine or sulfonamide, this compound relies on van der Waals forces and π-π stacking (phenyl ring) for stability .
  • Schiff Base Analogs () : The 2,3-dihydroxybenzylidene group enables O–H···N and N–H···N bonds, creating polymeric chains. Fluorine in the target compound may disrupt such extended networks, altering solubility .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine and its analogs?

  • Methodological Answer : A two-step approach is often utilized:

Nucleophilic Substitution : React a fluorinated oxolane precursor (e.g., 4-fluoro-oxolan-3-amine) with methylating agents like methyl iodide under basic conditions.

Heterocyclic Coupling : Introduce the 5-methyl-1,2-oxazole moiety via reductive amination or Mitsunobu reactions. Microwave-assisted synthesis (e.g., 88% yield improvement compared to reflux in DMF) is recommended for efficiency .
Key Considerations : Optimize solvent polarity (e.g., DMF vs. ethanol) and catalyst selection (e.g., acetic acid for Schiff base formation) to enhance regioselectivity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • NMR : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., fluorinated oxolane protons at δ 4.2–4.5 ppm, oxazole methyl at δ 2.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 255.12) and fragmentation patterns.
  • FT-IR : Identify characteristic stretches (e.g., C-F at 1100–1200 cm1^{-1}, N-O (oxazole) at 950–980 cm1^{-1}) .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in hydrogen bonding and molecular packing?

  • Methodological Answer :
  • Software Tools : SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions (e.g., π-π stacking distances < 3.8 Å) .
  • Graph Set Analysis : Apply Etter’s notation (e.g., R22(8)R_2^2(8) motifs for N–H···N hydrogen bonds) to classify packing motifs. For example, dimerization via N–H···O interactions stabilizes one-dimensional polymeric chains .
    Data Example :
Interaction TypeDistance (Å)Angle (°)Graph Set
N–H···N2.89165R22(8)R_2^2(8)
O–H···O2.76158R22(26)R_2^2(26)

Q. How can contradictory biological activity data (e.g., anticancer vs. anti-inflammatory) be reconciled in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Pharmacophore Mapping : Compare electronic profiles (e.g., fluorine’s electronegativity) and steric effects of substituents. For instance, the 5-methyloxazole group enhances membrane permeability but may reduce target specificity .
  • In Silico Docking : Use AutoDock Vina to simulate binding modes with COX-2 or kinase domains. Adjust torsional angles of the oxolane ring to assess conformational flexibility .
    Case Study : Analog 3b (with sulfonamide linkage) showed 50% yield via reflux but 88% via microwave synthesis, suggesting reaction kinetics influence purity and bioactivity .

Q. What experimental protocols address challenges in crystallizing fluorinated heterocycles?

  • Methodological Answer :
  • Solvent Screening : Test low-polarity solvents (e.g., hexane/ethyl acetate) to induce slow nucleation. For hygroscopic compounds, use anhydrous methanol with desiccants .
  • Temperature Gradients : Employ a Bruker Kappa APEXII CCD diffractometer with ω/φ scans at 296 K to minimize thermal motion artifacts. Remove outlier reflections (e.g., (0 0 −2)) during refinement .
    Critical Parameter : Maintain µ (absorption coefficient) < 0.4 mm1^{-1} using MoKα radiation (λ = 0.71073 Å) for accurate data collection .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for oxazole-containing analogs?

  • Methodological Answer :
  • Kinetic vs. Thermodynamic Control : Microwave synthesis (e.g., 88% yield for 3b) favors faster reaction rates, while reflux may lead to side-product formation (e.g., hydrolysis of oxazole rings) .
  • Purification : Use column chromatography (silica gel, hexane:EtOAc 3:1) followed by recrystallization (ethanol/water) to isolate high-purity fractions. Validate with HPLC (C18 column, 90% acetonitrile) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.